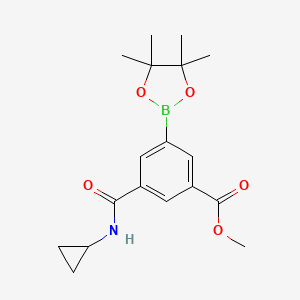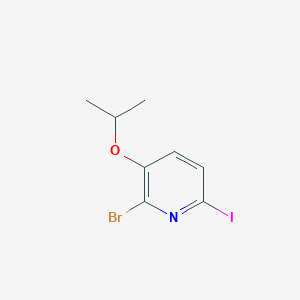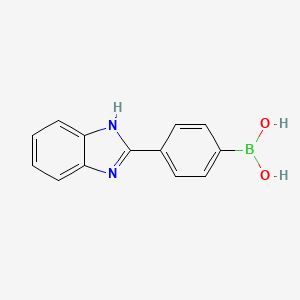![molecular formula C12H13NO4 B13984347 Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is a complex organic compound with the molecular formula C12H13NO4. This compound is characterized by the presence of a benzaldehyde moiety substituted with a 5-(methoxymethyl)-2-oxo-3-oxazolidinyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Various nucleophiles can substitute the methoxymethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often requiring catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes, altering their activity and affecting various biochemical pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its use in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-methoxy-: Similar in structure but lacks the oxazolidinone ring.
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-: Contains additional methoxy groups and a hydroxyl group.
Uniqueness
Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]- is unique due to the presence of the oxazolidinone ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzaldehyde |
InChI |
InChI=1S/C12H13NO4/c1-16-8-11-6-13(12(15)17-11)10-4-2-9(7-14)3-5-10/h2-5,7,11H,6,8H2,1H3 |
InChI Key |
ZPXKKGOTCNTGKP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


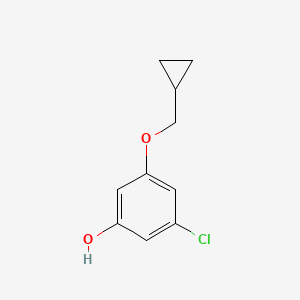
![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13984274.png)
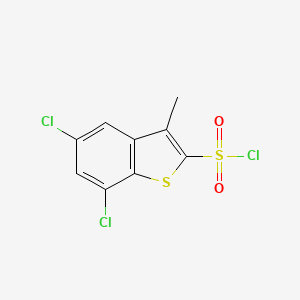
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)



